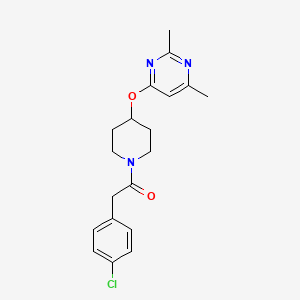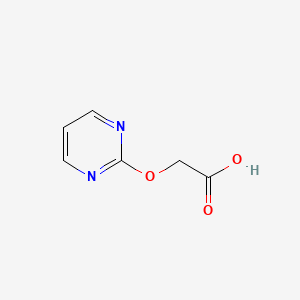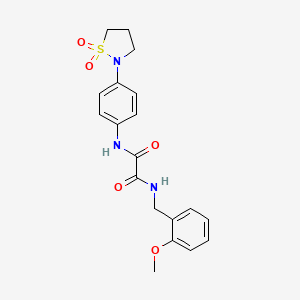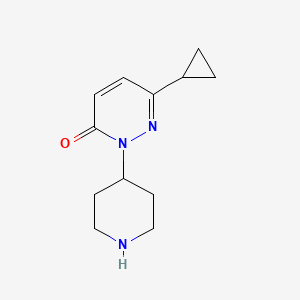![molecular formula C17H9Cl3F3N5 B2362390 (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone CAS No. 321432-44-4](/img/structure/B2362390.png)
(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone” is a chemical compound with the molecular formula C17H9Cl3F3N5 . It’s a complex organic compound that contains several functional groups including a hydrazone group, a trifluoromethyl group, and multiple chloro groups .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C17H9Cl3F3N5. It contains a pyridinyl group, a trifluoromethyl group, and a hydrazone group, among others . The exact 3D structure would require advanced computational chemistry techniques or experimental methods such as X-ray crystallography to determine .Scientific Research Applications
Structural Analysis and Molecular Properties
The compound's structural properties have been analyzed in various studies. For example, Swamy et al. (2013) examined isomorphous structures related to this compound, highlighting the chlorine-methyl exchange rule and the challenges in detecting isomorphism due to disorder in structures (Swamy et al., 2013). Additionally, Sivakumar et al. (2021) conducted a combined experimental and theoretical vibrational study of a related molecule, focusing on its geometrical parameters and electronic properties (Sivakumar et al., 2021).
Synthesis and Reactivity
Several studies have focused on synthesizing and analyzing compounds similar to the one . Mogilaiah et al. (2009) described the synthesis and antibacterial activity of certain hydrazone compounds, demonstrating the relevance of these compounds in antibacterial research (Mogilaiah et al., 2009). Lakshminarayana et al. (2009) synthesized a related compound and provided detailed structural characterization through X-ray diffraction studies (Lakshminarayana et al., 2009).
Biological Activity and Applications
Research has been conducted to explore the biological activities of related compounds. For instance, Neha et al. (2013) synthesized pyrazole derivatives and evaluated their anti-tubercular and anticancer activities, highlighting the potential therapeutic applications of these compounds (Neha et al., 2013). Similarly, Ravula et al. (2016) synthesized pyrazoline derivatives and assessed their anti-inflammatory and antibacterial properties, further demonstrating the medical relevance of such compounds (Ravula et al., 2016).
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be investigated as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3F3N5/c18-11-3-1-9(2-4-11)15(28-27-14-6-5-13(20)25-26-14)16-12(19)7-10(8-24-16)17(21,22)23/h1-8H,(H,26,27)/b28-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPWWYEHXWIIH-RWPZCVJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\NC2=NN=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)







![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
![3,3-Dimethyl-[1,4]dioxan-2-one](/img/structure/B2362321.png)


![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)

